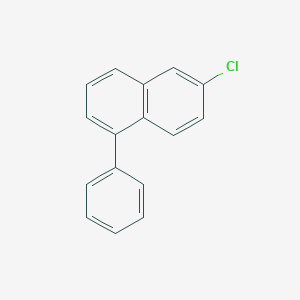

6-Chloro-1-phenylnaphthalene

Description

Significance of Naphthalene (B1677914) Scaffolds in Advanced Organic Chemistry

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a fundamental platform in medicinal chemistry and materials science. researchgate.net Its rigid structure and extended π-system provide a unique template for the design of molecules with specific functions. The derivatization of the naphthalene core allows for the fine-tuning of electronic and steric properties, leading to a wide array of applications.

Naphthalene derivatives have been investigated for a broad spectrum of biological activities, including as antimicrobial, anticancer, and anti-inflammatory agents. biointerfaceresearch.com The ability to introduce various functional groups at different positions on the naphthalene rings enables chemists to create libraries of compounds for screening and development.

A key synthetic strategy for creating C-C bonds, such as the one between the phenyl and naphthalene moieties in phenylnaphthalenes, is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgorganic-chemistry.orgdntb.gov.ua This palladium-catalyzed reaction is highly efficient for coupling an organoboron compound (like a boronic acid or ester) with a halide. libretexts.orgyoutube.com Its mild reaction conditions and tolerance of a wide variety of functional groups make it a cornerstone of modern organic synthesis. youtube.com

Scope of Academic Research on 6-Chloro-1-phenylnaphthalene Derivatives

While direct and extensive research focused solely on this compound is not widely published, the academic landscape is rich with studies on its derivatives and structurally related compounds. The presence of a chlorine atom at the 6-position is a notable feature in several pharmacologically active molecules. For instance, structure-activity relationship (SAR) studies on 6-chloro-1-phenylbenzazepines have been conducted to explore their potential as dopamine (B1211576) D1 receptor antagonists.

The synthesis of related structures, such as 1-chloro-2,3-dimethyl-4-phenylnaphthalene, has been achieved on a gram scale through a multi-step process. thieme-connect.com This suggests that similar synthetic routes could be employed for this compound. A plausible and efficient method for the synthesis of this compound would be the Suzuki-Miyaura coupling reaction. This would likely involve the reaction of 1-bromo-6-chloronaphthalene (B6161375) with phenylboronic acid in the presence of a palladium catalyst and a base.

Further research into this compound and its derivatives could explore their potential in various applications, drawing inspiration from the broad biological activities observed in the wider naphthalene and phenylnaphthalene families. The specific combination of the phenyl group at the 1-position and the chloro group at the 6-position offers a unique substitution pattern that warrants further investigation.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-1-phenylnaphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl/c17-14-9-10-16-13(11-14)7-4-8-15(16)12-5-2-1-3-6-12/h1-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJHZZASINWAVKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2C=CC(=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00704798 | |

| Record name | 6-Chloro-1-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071042-32-4 | |

| Record name | 6-Chloro-1-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00704798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 6 Chloro 1 Phenylnaphthalene and Derivatives

Direct Annulation Reactions for Naphthalene (B1677914) Core Formation

Annulation reactions provide a powerful means to construct the bicyclic naphthalene system from acyclic or monocyclic precursors. These methods build the fused ring structure in a single or a few steps.

Boron Trifluoride Etherate (BF₃·Et₂O)-Catalyzed Annulation with Arylacetaldehydes and Phenylacetylene (B144264)

An efficient and cost-effective method for synthesizing naphthalene derivatives involves the annulation reaction of arylacetaldehydes with arylalkynes, catalyzed by Boron Trifluoride Etherate (BF₃·Et₂O) dntb.gov.ua. This approach is valued for its use of an inexpensive catalyst to create polysubstituted naphthalenes. While a direct synthesis of 6-Chloro-1-phenylnaphthalene using this specific method is not detailed, the general transformation highlights a viable pathway where appropriately substituted arylacetaldehydes and phenylacetylenes could be employed.

Regiocontrolled Benzannulation Approaches utilizing Dichlorocyclopropylmethanols

A highly effective strategy for the synthesis of unsymmetrically substituted α-arylnaphthalenes employs the Lewis acid-promoted regiocontrolled benzannulation of aryl(aryl')-2,2-dichlorocyclopropylmethanols. acs.orgnih.gov This method offers excellent control over the final substitution pattern of the naphthalene product. The process begins with the stereoselective addition of an organolithium reagent (ArLi) to a gem-dichlorocyclopropyl aryl' ketone, forming the key dichlorocyclopropylmethanol intermediate. nih.gov

The choice of Lewis acid catalyst is crucial for directing the regioselectivity of the cyclization. For instance, catalysts like Titanium tetrachloride (TiCl₄) and Tin(IV) chloride (SnCl₄) operate through a chelation-controlled pathway, while silyl (B83357) triflates utilize a non-chelation pathway, leading to different regioisomeric α-arylnaphthalene products. acs.orgnih.gov This methodology has been successfully applied to the synthesis of a 1-phenyl-4-chloronaphthalene derivative, a compound structurally similar to the target molecule. acs.orgnih.gov The synthesis involved the regiocontrolled benzannulation of (3,4-methylenedioxy)(phenyl)(2,2-dichlorocyclopropyl)methanol, which yielded the desired 1-phenyl-4-chloronaphthalene with high regioselectivity. acs.orgnih.gov This approach has demonstrated yields ranging from 40% to 91% for various α-arylnaphthalenes. acs.orgnih.gov

Table 1: Lewis Acid Influence on Benzannulation Regioselectivity

| Catalyst | Pathway | Regioselectivity | Yield Range |

|---|---|---|---|

| TiCl₄ or SnCl₄ | Chelation | >99/1 to 3/1 | 40-91% |

| TBDMSOTf | Non-chelation | >1/99 to 1/4 | 40-91% |

Data sourced from multiple studies on regiocontrolled benzannulation. acs.orgnih.gov

Dehydro-Diels-Alder (DDA) Reactions for Substituted Naphthalenes

The Dehydro-Diels-Alder (DDA) reaction is a powerful transformation for constructing highly substituted aromatic compounds, including naphthalenes. researchgate.netnih.gov This reaction can be considered a variant of the traditional Diels-Alder reaction where triple bonds replace one or more double bonds in the diene or dienophile precursors. nih.gov The intramolecular DDA reaction of 1-aryl-1,6-heptadiynes, for example, can be promoted by either heat or base to yield 1-substituted naphthalenes. thieme-connect.com

A particularly useful variation is the dehydrogenative Diels-Alder reaction, which can involve a styrene (B11656) derivative acting as the diene component and an alkyne as the dienophile. nih.gov Microwave-assisted intramolecular dehydrogenative DDA reactions have been developed to afford functionalized naphthalenes in high yields. nih.govpitt.edu The selectivity of these reactions, yielding either naphthalene or dihydronaphthalene products, can often be controlled by the choice of solvent. acs.org For instance, the use of nitrobenzene (B124822) can favor the formation of the fully aromatized naphthalene product. acs.org This methodology has been successfully applied to the synthesis of various arylnaphthalene lignan (B3055560) natural products. pitt.eduacs.org

Cross-Coupling Strategies for Phenyl-Naphthalene Linkages

Cross-coupling reactions are indispensable for forming carbon-carbon bonds, and they represent a primary strategy for linking a phenyl group to a pre-existing chloro-naphthalene core.

Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. libretexts.org This method is highly effective for creating Csp²–Csp² bonds, making it ideal for the synthesis of biaryl compounds like 1-phenylnaphthalene (B165152). libretexts.orgacademie-sciences.fr The reaction typically involves three main steps: oxidative addition of the palladium catalyst to the halide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The synthesis of 1-phenylnaphthalene has been achieved via the Suzuki-Miyaura coupling of 1-bromonaphthalene (B1665260) with phenylboronic acid. chemicalbook.com Furthermore, the coupling of chlorobenzene (B131634) with α-naphthylboronic acid has been shown to produce 1-phenylnaphthalene, demonstrating that even less reactive aryl chlorides can be used as substrates. researchgate.net The reactivity of aryl chlorides can be enhanced by using bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst. libretexts.org

Table 2: Example Suzuki-Miyaura Reaction for 1-Phenylnaphthalene

| Naphthalene Substrate | Phenyl Source | Catalyst System | Solvent | Temperature |

|---|---|---|---|---|

| 1-Bromonaphthalene | Phenylboronic acid | Not specified | Not specified | Not specified |

| Propanoic acid, 2,2-dimethyl-, 1-naphthalenyl ester | Phenylboronic acid | NiCl₂(PCy₃)₂ / K₃PO₄ | tert-butyl alcohol | 82°C |

Data sourced from chemical synthesis databases. chemicalbook.com

Kumada Coupling Methodologies

The Kumada coupling, reported in 1972, was one of the first transition metal-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.org It involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium, to form a new carbon-carbon bond. wikipedia.org This method is particularly useful for synthesizing unsymmetrical biaryls. organic-chemistry.org

The synthesis of 1-phenylnaphthalene can be accomplished via the Kumada coupling of 1-bromonaphthalene with phenylmagnesium bromide. chemicalbook.com Nickel-catalyzed Kumada couplings have been shown to be effective for a range of aryl bromides. rhhz.net While the reaction is powerful, a limitation is that the halide partner must be compatible with the highly reactive organomagnesium compound. organic-chemistry.org The reaction is typically carried out in ethereal solvents like tetrahydrofuran (B95107) or diethyl ether. wikipedia.org This methodology has also been applied to the synthesis of more complex structures, such as 1,8-diarylnaphthalenes, using a nickel catalyst. researchgate.net

Nickel- and Palladium-Catalyzed Approaches in Aryl Halide Couplings

Nickel and palladium catalysts are powerful tools for the formation of carbon-carbon bonds, particularly in cross-coupling reactions involving aryl halides. These methods offer a direct and versatile route to biaryl compounds like 1-phenylnaphthalene and its derivatives.

Palladium-Catalyzed Reactions:

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of biaryls. In the context of synthesizing this compound, a suitable starting material would be a dichloronaphthalene derivative, which could be selectively coupled with phenylboronic acid. For instance, the reaction of 1,6-dichloronaphthalene (B52920) with phenylboronic acid in the presence of a palladium catalyst, such as Pd₂(dba)₃/Sphos, and a base like K₃PO₄, could potentially yield this compound. The regioselectivity of such a reaction would be a critical factor, often influenced by the electronic and steric properties of the substrates and the choice of ligands.

Researchers have successfully synthesized 1-phenylnaphthalene from 1-chloronaphthalene (B1664548) and phenyltrifluorosilane (B1582143) using a palladium catalyst, achieving a 75% yield. This demonstrates the feasibility of coupling aryl halides with organosilicon reagents (Hiyama coupling) to form the desired phenylnaphthalene scaffold. Furthermore, palladium-catalyzed carboannulation of internal alkynes with o-allylaryl halides has been shown to produce substituted naphthalenes in good yields (60-88%).

Nickel-Catalyzed Reactions:

Nickel catalysis has emerged as a more cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. Nickel catalysts can effectively couple aryl chlorides, which are often less reactive than the corresponding bromides or iodides. For the synthesis of this compound, a nickel-catalyzed coupling between a chloronaphthalene derivative and a phenyl organometallic reagent could be employed.

Recent advancements have shown that nickel catalysts can facilitate the cross-coupling of aryl C-O based electrophiles, such as mesylates and sulfamates, with aryl neopentylglycolboronates. This expands the range of possible starting materials for the synthesis of phenylnaphthalene derivatives. Additionally, nickel-catalyzed reductive cross-coupling reactions have been developed, which offer new pathways for C-C bond formation under mild conditions, sometimes involving photochemical or electrochemical methods. For example, a nickel-catalyzed reductive ring-opening of 7-oxabenzonorbornadienes with acyl chlorides has been developed to produce β-acyl naphthalenes.

A summary of representative catalyst systems and their applications is presented below:

| Catalyst System | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(OAc)₂, PPh₃, Et₃N | o-allylaryl halides, internal alkynes | Substituted naphthalenes | 60-88% | |

| Pd(OAc)₂, AgOAc | Arenes, alkynes | Substituted naphthalenes | Good | |

| Pd catalyst | 1,2-diborylalkenes, 1-bromo-2-(2-bromovinyl)benzenes | Polysubstituted naphthalenes | Good to excellent | |

| NiCl₂(PCy₃)₂/K₃PO₄ | Aryl sulfonates, boronic acids | Biaryls | - |

Alternative and Novel Synthetic Routes

Beyond traditional cross-coupling methods, several innovative strategies have been developed for the synthesis of 1-phenylnaphthalene and its derivatives. These approaches often offer improved efficiency, selectivity, or greener reaction conditions.

Catalytic Dimerization Reactions (e.g., Phenylacetylene Dimerization to 1-Phenylnaphthalene)

The catalytic dimerization of terminal alkynes presents a direct and atom-economical route to substituted naphthalenes. A notable example is the dimerization of phenylacetylene

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Key Synthetic Transformations

The formation of the 6-Chloro-1-phenylnaphthalene scaffold and its subsequent reactions involve several key mechanistic pathways, including catalytic cross-coupling, annulation, and radical substitution.

The formation of the biaryl linkage in 1-phenylnaphthalene (B165152) derivatives is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Negishi reactions. nih.gov These reactions proceed via a well-established catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.

The generally accepted mechanism consists of three primary steps: nih.gov

Oxidative Addition: A coordinatively unsaturated Pd(0) catalyst reacts with an aryl halide (e.g., a derivative of 6-chloronaphthalene), undergoing oxidation to a Pd(II) species.

Transmetalation: The organometallic nucleophile (e.g., an organoboron compound in Suzuki reactions or an organozinc compound in Negishi reactions) transfers its organic group to the Pd(II) complex. nih.gov

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (this compound), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Table 1: Elementary Steps in a Generic Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description | Catalyst State Change |

|---|---|---|

| Oxidative Addition | The aryl halide adds to the palladium center. | Pd(0) → Pd(II) |

| Transmetalation | The phenyl group is transferred from an organometallic reagent to the palladium complex. | Pd(II) → Pd(II) |

| Reductive Elimination | The phenyl and naphthalene (B1677914) groups couple, and the product is released. | Pd(II) → Pd(0) |

This table summarizes the fundamental sequence of events in a typical cross-coupling reaction used for biaryl synthesis.

Annulation, or ring-forming, reactions are a powerful strategy for constructing the naphthalene core itself. The regiocontrolled benzannulation of diaryl(gem-dichlorocyclopropyl)methanols provides a pathway to unsymmetrically substituted α-arylnaphthalenes. acs.org The mechanism is highly dependent on the Lewis acid used to promote the reaction. The choice of acid determines whether the reaction proceeds through a chelation or non-chelation pathway, thereby controlling the regioselectivity. acs.org

Key intermediates in these transformations include:

Cationic Intermediates: Following the elimination of a hydroxyl group from the precursor alcohol, a cationic intermediate is generated. This intermediate undergoes benzannulation to form the 1-phenyl-3,4-dihydronaphthalene structure, which subsequently eliminates HCl to yield the final aromatic naphthalene product. rsc.org

Palladacycle Intermediates: In transition-metal-catalyzed annulations, such as those involving palladium, a six-membered palladacycle can form via a concerted metalation-deprotonation (CMD) transition state. sioc-journal.cn This intermediate then undergoes reductive elimination to afford the annulated product. sioc-journal.cn

The substitution of the chloro group on the naphthalene ring or the introduction of other functional groups can proceed through a radical-nucleophilic aromatic substitution (SRN1) mechanism. wikipedia.orgresearchgate.net This pathway is distinct from traditional nucleophilic aromatic substitution as it does not require strong deactivating groups on the aromatic ring. wikipedia.org

The SRN1 mechanism is a chain reaction initiated by a single-electron transfer (SET) and involves the following key steps: wikipedia.orgresearchgate.net

Initiation: The aryl halide (e.g., this compound) accepts an electron from an initiator (such as a solvated electron from potassium metal or via photostimulation) to form a radical anion. wikipedia.orgresearchgate.net

Propagation:

The radical anion intermediate collapses, ejecting the halide anion (Cl⁻) to form an aryl radical. wikipedia.org

This aryl radical reacts with a nucleophile (e.g., an enolate or an amide) to form a new radical anion. wikipedia.org

The new radical anion transfers its electron to another molecule of the starting aryl halide, forming the substituted product and propagating the chain. wikipedia.org

Termination: The chain can be terminated if the aryl radical abstracts a proton from the solvent or another source. wikipedia.org

The involvement of a radical intermediate is a defining feature, and the suppression of this pathway by radical scavengers provides evidence for its operation. wikipedia.org

Table 2: Key Stages of the SRN1 Mechanism

| Stage | Process | Key Species Involved |

|---|---|---|

| Initiation | Single-electron transfer to the aryl halide. | Aryl halide, Radical anion |

| Propagation | Fragmentation of radical anion, reaction with nucleophile, and electron transfer. | Aryl radical, Nucleophile, Product |

| Termination | Abstraction of a proton by the aryl radical. | Aryl radical, Arene |

This table outlines the fundamental steps of the unimolecular radical-nucleophilic substitution process.

Benzannulation reactions can have significant stereochemical consequences, particularly in the synthesis of axially chiral biaryls. When a precursor with central chirality, such as an enantiomerically pure diaryl-2,2-dichlorocyclopropylmethanol, is used, this chirality can be transferred to the product. rsc.org

During the reaction, the original elements of central chirality in the starting material are destroyed upon the formation of a cationic intermediate. However, this chiral information is effectively "stored" in the incipient biaryl axis. The subsequent elimination of HCl leads to the formation of the 1-phenylnaphthalene product with a specific axial chirality (e.g., M-configuration), often with high efficiency and without racemization. rsc.org This process represents a regeneration of stereogenicity, converting central chirality into axial chirality. rsc.orgresearchgate.net

Kinetic Studies and Reaction Rate Determinants

The rates of the synthetic reactions leading to this compound are influenced by a variety of factors. While specific kinetic data for this exact compound are not widely published, general principles from related naphthalene syntheses provide valuable insights.

Key determinants of reaction rates include:

Catalyst and Reactant Concentrations: In many catalytic processes, the reaction rate shows a direct dependence on the concentration of the catalyst and key reactants. For instance, in some ruthenium-catalyzed reactions, a first-order dependence on the aryl azide (B81097) concentration is observed. unimi.it However, the dependence on other reactants, like an olefin, can be more complex, sometimes showing first-order kinetics at low concentrations and becoming independent at higher concentrations, suggesting the coexistence of multiple mechanistic pathways. unimi.it

Temperature and Pressure: These parameters are critical. In the rhodium-catalyzed ethenylation of naphthalene, both the reaction rate (measured in turnovers) and the product selectivity are sensitive to ethylene (B1197577) pressure and temperature. researchgate.net

Ligand and Additive Effects: In palladium-catalyzed cross-coupling, the choice of ligand coordinated to the metal center is crucial for efficient catalysis. nih.gov Similarly, additives can significantly alter reaction outcomes. In diastereoselective photocycloadditions, the addition of 1-phenylnaphthalene as an additive was found to increase the diastereomeric excess of the product, demonstrating a kinetic influence. acs.org

Table 3: Factors Influencing Reaction Rates in Naphthalene Synthesis

| Factor | Influence | Example System | Citation |

|---|---|---|---|

| Reactant Concentration | Rate may show first-order or more complex dependence, indicating mechanistic complexity. | Ru-catalyzed aziridination | unimi.it |

| Catalyst Loading | Higher catalyst loading generally increases the reaction rate, but can affect selectivity. | Rh-catalyzed naphthalene ethenylation | researchgate.net |

| Temperature | Affects rate and can influence product distribution and enantioselectivity. | Asymmetric annulation | mdpi.com |

| Pressure (for gaseous reactants) | Higher pressure can increase the concentration of a reactant in solution, boosting the rate. | Rh-catalyzed naphthalene ethenylation | researchgate.net |

| Lewis Acid Choice | Determines the mechanistic pathway (chelation vs. non-chelation) and regioselectivity. | Benzannulation of diarylmethanols | acs.org |

This table summarizes various experimental parameters and their documented effects on the kinetics and outcomes of reactions relevant to the synthesis of substituted naphthalenes.

Advanced Spectroscopic and Crystallographic Analysis Techniques for Structural Characterization

Single-Crystal X-ray Diffraction for Absolute Structure Determination and Conformation Analysis

The process involves irradiating a single, high-quality crystal of the compound with monochromatic X-rays. scribd.com The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. scribd.com By analyzing the positions and intensities of these diffracted beams, the electron density map of the molecule can be constructed, revealing the exact location of each atom. ucibio.pt

For 6-Chloro-1-phenylnaphthalene, obtaining a suitable single crystal is the first critical step. Once a crystal is mounted on a diffractometer, data is collected and processed to yield the unit cell parameters and the final crystal structure. rsc.orgcore.ac.uk In the case of related naphthoquinone compounds, crystallographic analysis has provided definitive structural proof. ajol.info For instance, the crystal structure of 2-(3,5-Dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione was determined, confirming its molecular geometry. ajol.info Similarly, the crystal structure of the estrogen receptor beta complexed with 1-chloro-6-(4-hydroxy-phenyl)-naphthalen-2-ol has been resolved, illustrating how substituents on the naphthalene (B1677914) core orient themselves in space. rcsb.org

The analysis of this compound would reveal the dihedral angle between the phenyl and naphthalene rings, which is a key conformational feature. This angle is influenced by the steric hindrance between the ortho-protons of the phenyl group and the hydrogen atom at the peri-position (C8) of the naphthalene ring. The chlorine substituent at the C6 position is not expected to cause significant steric clash with the phenyl ring, but its electronic influence would be observable in the bond lengths within the naphthalene system.

Table 1: Representative Crystallographic Data for a Substituted Naphthalene Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0016(6) |

| b (Å) | 7.7937(6) |

| c (Å) | 15.6218(11) |

| β (°) | 97.238(4) |

| Volume (ų) | 782.44(11) |

| Z | 2 |

Note: Data for 2-(3,5-Dimethoxyphenylamino)-3-chloronaphthalene-1,4-dione, provided for illustrative purposes. ajol.info

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. emerypharma.com While one-dimensional (1D) ¹H and ¹³C NMR provide primary information about the chemical environment of protons and carbons, advanced two-dimensional (2D) techniques are often necessary for unambiguous assignment, especially for complex aromatic systems like this compound. ipb.pt

¹H and ¹³C NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on both the phenyl and naphthalene rings. The chemical shifts of these protons are influenced by the anisotropic effects of the aromatic systems and the electronic effect of the chlorine atom. The ¹³C NMR spectrum would similarly display unique resonances for each carbon atom, with the carbon bearing the chlorine atom showing a characteristic chemical shift. rsc.org

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. emerypharma.com For this compound, COSY would help in assigning the protons on the naphthalene and phenyl rings by showing correlations between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method for assigning carbon signals based on their attached protons. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. emerypharma.com It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the protons of the phenyl ring to the C1 carbon of the naphthalene ring would confirm the connectivity.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is crucial for determining the spatial proximity of atoms, which is key for conformational analysis. umich.edu In this compound, a NOESY experiment would show through-space interactions between the ortho-protons of the phenyl ring and the H8 proton of the naphthalene ring, providing evidence for the rotational conformation around the C1-C1' bond. Such analyses have been used to determine the regiochemistry of similarly substituted naphthalenes. umich.eduresearchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (based on related compounds)

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic Protons (Naphthalene) | 7.20 - 8.20 | d, dd, m | The exact shifts and coupling constants would allow for specific assignment of each proton. rsc.org |

| Aromatic Protons (Phenyl) | 7.30 - 7.60 | m | The five protons on the phenyl group would appear as a complex multiplet. rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy. core.ac.uk It measures the mass-to-charge ratio (m/z) of an ion to four or five decimal places, which allows for the calculation of a unique molecular formula.

For this compound (C₁₆H₁₁Cl), HRMS would be used to confirm its elemental composition. The technique can distinguish between molecules with the same nominal mass but different elemental formulas. The presence of chlorine is readily identified by its characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes having a relative abundance of approximately 3:1. This results in two major peaks in the mass spectrum separated by two mass units, with the M+2 peak having about one-third the intensity of the molecular ion peak (M).

In studies of related compounds like 6-Chloro-4-phenylnaphthalen-2-ol, HRMS has been used to confirm the calculated molecular formula. rsc.org For this compound, the protonated molecule [(M+H)⁺] was observed, and its measured mass was consistent with the calculated mass for C₁₆H₁₂ClO. rsc.org A similar approach would be applied to this compound to validate its molecular formula.

Table 3: HRMS Data for a Related Phenylnaphthalene Compound

| Compound | Ion | Calculated m/z | Found m/z |

|---|---|---|---|

| 6-Chloro-4-phenylnaphthalen-2-ol | [C₁₆H₁₂ClO + H]⁺ | 255.0570 | 255.0587 |

Data from a study on related naphthol derivatives. rsc.org

Vibrational Spectroscopy (FTIR) for Functional Group Identification and Confirmation of Molecular Changes

Fourier-Transform Infrared (FTIR) spectroscopy is a technique that probes the vibrational modes of a molecule. edinst.com When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an infrared spectrum that serves as a molecular "fingerprint." researchgate.net This technique is particularly useful for identifying functional groups and confirming structural features. derpharmachemica.com

The FTIR spectrum of this compound would be characterized by several key absorption bands:

Aromatic C-H Stretching: These vibrations typically appear above 3000 cm⁻¹.

C=C Stretching (Aromatic): Strong to medium absorptions are expected in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the carbon-carbon bonds within the phenyl and naphthalene rings.

C-Cl Stretching: The vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Out-of-Plane C-H Bending: The pattern of bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings. For instance, a monosubstituted phenyl group gives rise to strong bands around 770-730 cm⁻¹ and 710-690 cm⁻¹. researchgate.net

In studies of related compounds like 6-chloro-4-phenylnaphthalen-2-ol, IR spectroscopy has been used to identify key functional groups, such as the O-H stretch of the hydroxyl group and the various aromatic C-H and C=C stretching vibrations. rsc.org For this compound, the absence of an O-H band and the presence of characteristic aromatic and C-Cl vibrations would confirm its structure.

Table 4: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Strong to Medium |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

| C-H Out-of-Plane Bending | 900 - 690 | Strong |

Expected ranges based on general spectroscopic data and analysis of related compounds. rsc.orgresearchgate.net

Computational and Theoretical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for investigating the electronic structure of molecules. This method is employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of "6-Chloro-1-phenylnaphthalene", and to derive various electronic properties that govern its chemical nature.

The accuracy of DFT calculations is fundamentally dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. For aromatic systems like phenylnaphthalenes, hybrid functionals such as B3LYP are commonly used as they incorporate a portion of the exact Hartree-Fock exchange, providing a balanced description of electronic effects.

The basis set is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d) or 6-311++G(d,p), are frequently selected. The inclusion of polarization functions (d) and diffuse functions (+) is crucial for accurately modeling the electron distribution in molecules with pi-systems and heteroatoms like chlorine. For instance, in a computational study on the optimization of 1-phenylnaphthalene (B165152), the DFT-B3LYP/6-31G* method was successfully employed. ias.ac.in The selection of an appropriate basis set and functional is a critical first step that influences the reliability of all subsequent calculated properties.

Table 1: Representative Basis Sets and Functionals in DFT Studies of Aromatic Compounds

| Functional | Description | Common Basis Sets | Typical Application |

| B3LYP | Becke, 3-parameter, Lee-Yang-Parr hybrid functional. | 6-31G(d), 6-311+G(d,p) | Geometry optimization, electronic properties of organic molecules. |

| M06-2X | High-nonlocality functional with double the amount of nonlocal exchange. | 6-311++G(d,p), cc-pVTZ | Good for main-group thermochemistry, kinetics, and noncovalent interactions. |

| PBE0 | Perdew-Burke-Ernzerhof hybrid functional. | 6-311G(d,p) | Solid-state physics and quantum chemistry, often used for band structure calculations. |

| ωB97X-D | Long-range corrected hybrid functional with empirical dispersion correction. | aug-cc-pVTZ | Excellent for non-covalent interactions, thermochemistry, and kinetics. |

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For "this compound", the delocalized π-electron systems of the naphthalene (B1677914) and phenyl rings would be the primary contributors to the frontier orbitals. The chlorine substituent, being electron-withdrawing, is expected to influence the energy levels of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Energy (eV) | Interpretation |

| HOMO Energy | -6.25 | Represents the ionization potential; region of electron donation. |

| LUMO Energy | -1.80 | Represents the electron affinity; region of electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 4.45 | Indicates high kinetic stability and low reactivity. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

For "this compound", the MEP surface would likely show a high electron density (negative potential) localized over the π-systems of the naphthalene and phenyl rings. The chlorine atom, due to its high electronegativity, would create a region of negative potential around itself, while the hydrogen atoms would exhibit positive potential. This analysis helps in identifying the sites most likely to be involved in intermolecular interactions.

Quantum Chemical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values, several quantum chemical descriptors can be calculated to quantify the reactivity of "this compound". These indices provide a quantitative measure of various aspects of chemical reactivity.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Global Hardness (η): Measures the resistance to change in the electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of global hardness (S = 1/2η), indicating the molecule's polarizability.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / 2η.

These descriptors are instrumental in comparing the reactivity of different molecules and in understanding the influence of substituents on their chemical behavior.

Table 3: Hypothetical Quantum Chemical Descriptors for this compound

| Descriptor | Calculated Value | Significance |

| Chemical Potential (μ) | -4.025 eV | Indicates the tendency of electrons to escape from the molecule. |

| Global Hardness (η) | 2.225 eV | Suggests a high resistance to deformation of the electron cloud. |

| Global Softness (S) | 0.225 eV-1 | Reflects the molecule's capacity to be polarized. |

| Electrophilicity Index (ω) | 3.64 eV | Measures the propensity of the molecule to act as an electrophile. |

Conformational Analysis and Torsional Barriers of Phenyl and Naphthalene Moieties

The three-dimensional structure of "this compound" is not rigid. The phenyl group can rotate relative to the naphthalene core around the C-C single bond that connects them. This rotation is associated with a torsional or dihedral angle. Conformational analysis aims to identify the most stable conformation (the one with the minimum energy) and to calculate the energy barriers for this rotation.

The steric hindrance between the hydrogen atoms on the phenyl ring and the naphthalene ring system will dictate the preferred dihedral angle. A completely planar conformation is generally disfavored due to steric clash. DFT calculations can map the potential energy surface as a function of the dihedral angle, revealing the energy minima and the transition states for rotation. For the parent compound, 1-phenylnaphthalene, the rotational barrier has been computationally determined, providing a reference for understanding the conformational dynamics of its derivatives. ias.ac.in The presence of the chloro substituent at the 6-position is not expected to significantly influence the torsional barrier of the phenyl group at the 1-position.

Theoretical Modeling of Reaction Mechanisms and Activation Energies

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For "this compound", theoretical modeling can be used to study various potential reactions, such as electrophilic aromatic substitution. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed.

The activation energy (Ea), which is the energy difference between the reactants and the transition state, can be determined. This value is crucial for predicting the rate of a reaction. Theoretical studies on the formation of polychlorinated naphthalenes have utilized DFT to investigate reaction pathways and kinetics, demonstrating the utility of these methods in understanding complex reaction mechanisms. nih.govnih.gov Such calculations can predict the regioselectivity of reactions, for instance, by determining which position on the aromatic rings is most susceptible to attack.

Prediction and Validation of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For complex aromatic systems like this compound, methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are frequently employed to calculate various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These computational approaches allow for the elucidation of electronic structure and the prediction of spectral features before a compound is synthesized or to help interpret experimental data.

Validation of the computational results is a critical step and is typically achieved by comparing the calculated spectra with experimentally obtained data. For example, the calculated λmax for 1-phenylnaphthalene was found to be 269.2 nm, which is in reasonable agreement with the experimental value of 285 nm in n-hexane, demonstrating the predictive power of the computational method. ias.ac.in Similar comparisons would be essential to validate theoretical spectra for this compound.

Table 1: Predicted Spectroscopic Data for 1-Phenylnaphthalene (Parent Compound)

| Spectroscopic Data | Computational Method | Predicted Value | Experimental Value |

|---|---|---|---|

| UV-Vis λmax | DFT-B3LYP/6-31G* | 269.2 nm | 285 nm (in n-hexane) |

| ¹H-NMR Chemical Shifts (δ) | - | - | 7.30-7.91 ppm |

| ¹³C-NMR Chemical Shifts (δ) | - | - | 125.2-132.5 ppm |

Note: Computational data for this compound is not available in the cited literature. The data presented is for the parent compound, 1-phenylnaphthalene, to illustrate the application of computational methods. ias.ac.in

Investigation of Intramolecular Aromatic Interactions

Computational methods, particularly DFT, are instrumental in quantifying the energetic landscape of such intramolecular interactions. For the parent compound, 1-phenylnaphthalene, the rotational barrier around the C-C bond connecting the two aromatic rings has been calculated to be 52.92 kcal/mol using the B3LYP/6-31G* level of theory. ias.ac.in This significant energy barrier indicates a strong preference for a non-planar conformation in the ground state, which is a common feature in phenylnaphthalene derivatives to minimize steric hindrance.

The presence of the chlorine atom at the 6-position of the naphthalene ring in this compound is expected to influence these intramolecular interactions. The electronegativity and size of the chlorine atom can modulate the electron density of the naphthalene ring system, potentially affecting the strength of the π-π interaction and the rotational barrier. Furthermore, other weak intramolecular interactions, such as C-H···π interactions, where a hydrogen atom of one ring interacts with the π-electron cloud of the other, can also contribute to the conformational stability. While direct computational studies on the intramolecular interactions of this compound are not detailed in the available literature, the principles derived from studies of similar aromatic systems suggest a complex interplay of steric and electronic effects that define its molecular structure.

Table 2: Calculated Rotational Barrier for 1-Phenylnaphthalene (Parent Compound)

| Interaction | Computational Method | Calculated Value (kcal/mol) |

|---|---|---|

| Rotational Barrier (C1-C11 bond) | DFT-B3LYP/6-31G* | 52.92 |

Note: This data is for the parent compound, 1-phenylnaphthalene, as specific computational data for this compound was not found in the surveyed literature. ias.ac.in

Chemical Reactivity and Functional Group Transformations

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) and Phenyl Rings

Electrophilic aromatic substitution (EAS) on 6-chloro-1-phenylnaphthalene is complex due to the presence of multiple, electronically distinct aromatic rings and directing groups. The phenyl group at the C1 position and the chlorine atom at the C6 position influence the regioselectivity of incoming electrophiles.

The naphthalene core is generally more reactive towards electrophiles than benzene. brainly.in In 1-substituted naphthalenes, electrophilic attack typically occurs at the C4 (para) and C5 (peri) positions of the substituted ring. For 1-phenylnaphthalene (B165152), sulfonation with sulfur trioxide initially leads to substitution at the C4-position of the naphthalene ring. researchgate.netresearchgate.net Subsequent sulfonation occurs at the C6 and C7 positions. researchgate.netresearchgate.net Halogenation reactions, such as bromination, also favor the C4-position. uomustansiriyah.edu.iq

The chlorine at the C6 position is an ortho-, para-directing group, but it is deactivating. Its influence on the unsubstituted ring of the naphthalene core would direct incoming electrophiles to the C5 and C7 positions. The phenyl group at C1 is an activating group and directs electrophiles primarily to the C4 position and to a lesser extent, the C8 (peri) position on the naphthalene ring. On its own ring, the phenyl group directs substitution to its ortho and para positions.

Naphthalene Ring: The C1-phenyl group strongly directs incoming electrophiles to the C4 and C8 positions. The C6-chloro group directs to the C5 and C7 positions. The activation from the phenyl group and the inherent higher reactivity of the naphthalene α-positions suggest that substitution will preferentially occur on the naphthalene core rather than the appended phenyl ring. Studies on 1-phenylnaphthalene show a strong preference for substitution at the C4-position. researchgate.netresearchgate.netsioc-journal.cnsioc-journal.cn

Phenyl Ring: The naphthalene substituent directs incoming electrophiles to the ortho- and para-positions of the phenyl ring. However, this ring is generally less reactive than the naphthalene core.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | Predominantly 6-Chloro-4-nitro-1-phenylnaphthalene | uomustansiriyah.edu.iq |

| Halogenation | Br₂, CCl₄ | Predominantly 4-Bromo-6-chloro-1-phenylnaphthalene | brainly.inuomustansiriyah.edu.iq |

| Sulfonation | SO₃, CH₂Cl₂ | Initially this compound-4-sulfonic acid | researchgate.netresearchgate.net |

Nucleophilic Substitution Reactions at the Chlorine Center

The chlorine atom at the C6 position of the naphthalene ring is part of an aryl chloride system and is generally unreactive towards traditional nucleophilic aromatic substitution (SNAr) unless activated by strong electron-withdrawing groups. However, it can undergo substitution reactions under specific conditions, often requiring metal catalysis. The chlorine atom can be replaced by various nucleophiles, including amines, alkoxides, and thiols, to form new carbon-heteroatom bonds. smolecule.com For instance, related chloronaphthalene compounds can react with nucleophiles like hydroxide, cyanide, or amines. The reactivity for these substitutions is generally lower than for the corresponding bromo or iodo derivatives.

Palladium-Catalyzed Transformations Involving the Chloroaryl Moiety

The chloroaryl moiety of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions. Although aryl chlorides are less reactive than the corresponding bromides and iodides, advancements in catalyst systems, particularly those using bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled their efficient use. diva-portal.orgmdpi.com

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species, such as a boronic acid, to form a new carbon-carbon bond. wikipedia.orgorganic-chemistry.org This is a powerful method for synthesizing biaryl compounds. Catalyst systems like PdCl₂(dcpp) with copper additives have been shown to be effective for the Suzuki-Miyaura coupling of chloronaphthalenes. organic-chemistry.org Mechanochemical methods have also been developed for the solid-state Suzuki-Miyaura coupling of unactivated aryl chlorides like 2-chloronaphthalene, yielding the desired products in good yields. rsc.org

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. diva-portal.orgresearchgate.net This reaction typically requires a palladium catalyst and a base. beilstein-journals.org Efficient protocols have been developed for the Heck reaction of non-activated aryl chlorides under milder conditions (e.g., 80°C) using specific ionic bases like n-Bu₄N⁺OAc⁻. researchgate.net

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling the aryl chloride with an amine. organic-chemistry.org It is a versatile reaction that works with a wide range of amines, including sterically hindered ones, and can often be performed under relatively mild conditions. organic-chemistry.org

Table 2: Examples of Palladium-Catalyzed Reactions with Aryl Chlorides

| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type | Reference |

| Suzuki-Miyaura | Arylboronic acid | PdCl₂(dcpp)/CuI | Biaryl | organic-chemistry.org |

| Heck | Alkene (e.g., Styrene) | NHC-Pd(II)-Im complex | Substituted alkene | beilstein-journals.org |

| Buchwald-Hartwig | Amine | β-diketiminatophosphane Pd complex | Aryl amine | organic-chemistry.org |

Functional Group Interconversions (FGI) of the Halogen Moiety

The chlorine atom can be converted into other functional groups, significantly expanding the synthetic utility of the this compound scaffold.

The conversion of an aryl chloride to a more reactive aryl iodide or bromide is a valuable transformation. This "halogen exchange" or Finkelstein-type reaction for aryl halides is typically more challenging than for alkyl halides and often requires a metal catalyst. rsc.orgwikipedia.org

Conversion to Iodides: Aryl chlorides can be converted to aryl iodides using sodium iodide, often with a nickel or copper catalyst. For example, nickel(II) bromide (NiBr₂) and sodium iodide (NaI) can be used, although yields for the direct conversion from chlorides can be low. thieme-connect.com Copper-catalyzed methods, such as those using CuI with a diamine ligand, are effective for converting aryl bromides to iodides and can be applied to chlorides, though they are less reactive. organic-chemistry.orgfrontiersin.org

Conversion to Bromides: The conversion of aryl chlorides to aryl bromides can be achieved by heating with nickel(II) bromide (NiBr₂) in a solvent like DMF, a reaction that can be accelerated by microwave heating. frontiersin.org

Table 3: Halogen Exchange Reactions for Aryl Chlorides

| Transformation | Reagents/Catalyst | Conditions | Reference |

| Ar-Cl → Ar-I | NaI, NiBr₂ (catalytic) | - | thieme-connect.com |

| Ar-Cl → Ar-I | CuI, NaI, diamine ligand | Dioxane, 110 °C | organic-chemistry.orgfrontiersin.org |

| Ar-Cl → Ar-Br | NiBr₂ | DMF, 170 °C, Microwave (5 min) | frontiersin.org |

Beyond the palladium-catalyzed methods mentioned previously, other transition-metal-catalyzed reactions, such as the Ullmann condensation, can be used to form C-O, C-N, and C-S bonds from aryl halides. These reactions typically use copper catalysts and often require high temperatures. Nucleophilic substitution can also be achieved with various nucleophiles such as amines, thiols, and alkoxides under appropriate conditions. Thiols, being more nucleophilic than alcohols, readily participate in nucleophilic substitution reactions. msu.edu

Directed C-H Activation and Functionalization Strategies

Direct C-H activation is a powerful strategy for regioselective functionalization, minimizing the need for pre-functionalized starting materials. anr.fr In the context of 1-phenylnaphthalene derivatives, directing groups can be used to achieve high regioselectivity. nih.govresearchgate.net

For a 1-substituted naphthalene, C-H activation can be directed to various positions. For example:

C8 (peri) Position: The C1-phenyl group itself can facilitate functionalization at the C8 position. Furthermore, installing a directing group at the C1 position, such as an amide or a thioether, can selectively activate the C8 C-H bond for reactions like arylation, amination, or oxygenation, often using palladium, rhodium, or copper catalysts. anr.frresearchgate.netnih.gov

C2 (ortho) Position: Similarly, a directing group at C1 can facilitate functionalization at the C2 position. For instance, a tosylcarboxamide directing group can promote ortho-alkenylation, alkoxylation, and halogenation. mdpi.com

Remote C-H Functionalization: The phenyl group itself can be functionalized. An alkyl substituent on the phenyl ring can act as a directing group to achieve selective ortho-C-H activation on that ring using iridium complexes. acs.org

These strategies allow for the precise introduction of functional groups at positions that are not readily accessible through classical electrophilic substitution reactions. nih.govresearchgate.net

Retrosynthetic Analysis and Complex Molecule Synthesis

Application of Retrosynthetic Principles to 6-Chloro-1-phenylnaphthalene Derivatives

Retrosynthetic analysis of this compound derivatives allows chemists to devise efficient synthetic routes by identifying key bond formations and strategic intermediates. journalspress.com The process begins by envisioning the target molecule and systematically breaking it down into precursor fragments. deanfrancispress.com For instance, derivatives of this compound are valuable in medicinal chemistry and material science, making their efficient synthesis a significant goal. nih.govtcichemicals.comnih.gov The complexity of these derivatives often necessitates multi-step syntheses where the order of bond formation is critical for success. acs.org

A common retrosynthetic strategy for substituted naphthalenes involves disconnections that lead to simpler aromatic or aliphatic precursors. journalspress.com For example, a derivative such as 6-chloro-1''-phenethylspiro[1,2,3,4-tetrahydronaphthalene-2,4''-(hexahydropyridine)]-1-one can be retrosynthetically cleaved to reveal more fundamental building blocks. nih.gov The core this compound structure itself suggests primary disconnections at the naphthalene-phenyl and naphthalene-chlorine bonds.

Strategic Disconnection Approaches for Naphthalene-Phenyl and Naphthalene-Chlorine Linkages

The disconnection of the bond between the naphthalene (B1677914) core and the phenyl group, and the carbon-chlorine bond, are fundamental steps in the retrosynthesis of this compound. nih.gov

Naphthalene-Phenyl Linkage:

The C1-phenyl bond is a prime candidate for disconnection. This disconnection can lead to a naphthyl synthon and a phenyl synthon. nih.gov A common forward reaction corresponding to this disconnection is a cross-coupling reaction, such as a Suzuki or Negishi coupling. beilstein-journals.org For a Suzuki coupling, the synthetic equivalents would be a phenylboronic acid and a 1-halo-6-chloronaphthalene. The choice of halogen on the naphthalene core (e.g., bromine or iodine) is crucial for reactivity in the coupling reaction. Direct arylation reactions, which form C-C bonds via C-H activation, also provide a powerful method for forging the naphthalene-phenyl linkage. beilstein-journals.org

Naphthalene-Chlorine Linkage:

The disconnection of the C6-Cl bond is another key strategic move. This leads to a 6-halonaphthalene synthon, which can be derived from various precursors. The forward reaction to install the chlorine atom can be achieved through electrophilic aromatic substitution (chlorination) of a suitable naphthalene derivative. The regioselectivity of this chlorination is a critical consideration. Alternatively, Sandmeyer-type reactions on a corresponding aminonaphthalene derivative provide a classic and reliable method for introducing the chlorine atom at a specific position.

A powerful and regiocontrolled method for constructing the substituted naphthalene core itself is through benzannulation reactions. For example, the reaction of (Ar1)(Ar2)(2,2-dichlorocyclopropyl)methanols can lead to various substituted α-arylnaphthalenes. acs.org In some cases, these reactions can proceed via an ipso-type mechanism, leading to unexpected but potentially useful substitution patterns. acs.org

Identification of Synthons and Synthetic Equivalents for Targeted Structures

A synthon is an idealized fragment resulting from a disconnection, which does not necessarily exist as a stable species. scitepress.orgscitepress.org A synthetic equivalent is the real chemical reagent that provides the synthon in a chemical reaction. scitepress.orgscitepress.org

For the synthesis of this compound, the key synthons and their corresponding synthetic equivalents are outlined in the table below.

| Target Bond | Disconnection | Synthon 1 (Naphthyl) | Synthetic Equivalent 1 | Synthon 2 (Phenyl) | Synthetic Equivalent 2 | Forward Reaction |

| Naphthalene-Phenyl | C1-C(phenyl) | 1-Naphthyl Cation/Anion | 1-Bromo-6-chloronaphthalene (B6161375) or 1-Iodo-6-chloronaphthalene | Phenyl Anion/Cation | Phenylboronic acid or Phenylmagnesium bromide | Suzuki or Grignard Coupling |

| Naphthalene-Chlorine | C6-Cl | 6-Naphthyl Cation | 6-Amino-1-phenylnaphthalene | Chloride Anion | Sodium nitrite, HCl, CuCl | Sandmeyer Reaction |

| Naphthalene-Chlorine | C6-Cl | Naphthalene | Naphthalene | Chlorine Cation | Chlorine (Cl2), Lewis Acid | Electrophilic Chlorination |

Strategic Utility of this compound as a Versatile Building Block

This compound and its precursors serve as versatile building blocks for the synthesis of more complex molecules. The presence of the chloro and phenyl groups, along with the naphthalene core, offers multiple sites for further functionalization.

For instance, the chlorine atom at the 6-position can be displaced by various nucleophiles or participate in cross-coupling reactions to introduce new functional groups. The phenyl group can be further substituted to modulate the electronic and steric properties of the molecule. The naphthalene ring itself can undergo further electrophilic substitution or other modifications.

This versatility is demonstrated in the synthesis of various biologically active compounds and materials. For example, derivatives of 2-phenylnaphthalene (B165426) have been investigated as antineoplastic agents. nih.gov The core structure is also found in compounds with potential antimicrobial activity. nih.gov Furthermore, the 1-phenylnaphthalene (B165152) scaffold is a component of some lignan (B3055560) natural products with diverse biological properties. nih.gov The ability to synthesize a variety of substituted naphthalenes, such as 1-chloro-2,3-dimethyl-4-phenylnaphthalene, highlights the utility of these building blocks in accessing novel chemical space. acs.org The synthesis of sultam derivatives containing a 1-phenylnaphthalene moiety further illustrates the broad applicability of this structural motif. mdpi.com

Derivatization Strategies and Scaffold Modification

Synthesis of Substituted 6-Chloro-1-phenylnaphthalene Analogues

The synthesis of substituted this compound analogues is often achieved through multi-step sequences starting from readily available precursors. A common strategy involves the construction of the naphthalene (B1677914) core through cyclization reactions, where the substitution pattern is dictated by the functionalities present on the starting materials.

One approach involves the regiocontrolled benzannulation of α-aryl carbonyl compounds. For instance, the reaction of appropriately substituted starting materials can lead to the formation of 4-chloro-1-phenylnaphthalene derivatives with substituents at various positions on the naphthalene ring. nih.gov The choice of reactants and reaction conditions is crucial for controlling the regioselectivity of the annulation process. nih.gov

Another versatile method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For example, coupling of a suitably substituted phenylboronic acid with a chloro-naphthalene derivative, or vice-versa, can yield a variety of substituted 1-phenylnaphthalene (B165152) compounds. This method is particularly useful for introducing a wide range of substituents onto both the phenyl and naphthalene rings.

Furthermore, modifications of existing naphthalene derivatives can also be employed. For example, starting from 6-chloro-3,4-dihydro-2H-1-naphthalenone, a series of reactions including oxidation and reduction can be utilized to introduce new functional groups and ultimately lead to substituted this compound analogues. google.com

Table 1: Examples of Synthesized Substituted this compound Analogues and Related Structures

| Compound Name | Starting Materials | Key Reaction Type | Reference |

| 4-Chloro-5-substituted-1-phenylnaphthalene | ortho-form AACM-II 1 | Benzannulation | nih.gov |

| 4-Chloro-7-substituted-1-phenylnaphthalene | meta-form AACM-II 2 | Benzannulation | nih.gov |

| 6-Chloro-1-hydroxy-3,4-dihydro-1H-2-naphthalenone | 6-Chloro-3,4-dihydro-1H-2-naphthalenone | Oxidation | google.com |

| 1,8-Di-(3-chlorophenyl)naphthalene | 1,8-Diiodonaphthalene and m-chlorophenylmagnesium iodide | Grignard Coupling | caltech.edu |

This table is for illustrative purposes and may not be exhaustive.

Incorporation of Additional Functional Groups onto the Naphthalene or Phenyl Ring for Tunable Properties

The introduction of additional functional groups onto the naphthalene or phenyl rings of this compound is a critical strategy for fine-tuning its properties for specific applications. These modifications can influence the electronic nature, steric hindrance, solubility, and biological activity of the molecule.

Commonly introduced functional groups include:

Alkoxy and Hydroxyl Groups: These groups can be introduced to modulate solubility and provide sites for further derivatization. For example, methoxy (B1213986) groups have been incorporated into related 2-phenylnaphthalene (B165426) structures. nih.gov

Halogens: Additional halogen atoms can be introduced to alter the electronic properties and provide handles for further cross-coupling reactions. The reactivity of aryl halides in such reactions often follows the order I > Br > Cl. caltech.edu

Amino and Amide Groups: The introduction of nitrogen-containing functional groups can significantly impact the biological activity of the molecule. For instance, sultam derivatives have been synthesized from related aminobenzophenone precursors. mdpi.com

Sulfonamides: These groups are often incorporated to enhance biological activity, as seen in the development of protease inhibitors based on a substituted naphthalene scaffold. nih.gov

Carbonyl and Carboxyl Groups: These functionalities can serve as key intermediates for the synthesis of more complex derivatives, including esters and amides.

The strategic placement of these functional groups is crucial. For example, in the context of developing antineoplastic agents, the substitution pattern on the phenoxy group of 2-chloro-3-(substituted phenoxy)-1,4-naphthoquinones was found to be critical for their inhibitory activities. nih.gov

Table 2: Examples of Functional Group Incorporation on Naphthalene and Phenyl Rings

| Functional Group | Purpose | Example Compound/Scaffold | Reference |

| Methoxy, Hydroxy | Modulate solubility, provide sites for further derivatization | 2-Chloro-5,8-dimethoxy-3-(3,5-dimethoxyphenoxy)-1,4-naphthoquinone | nih.gov |

| Additional Halogens | Alter electronic properties, enable further reactions | 1,8-Di-(3-chlorophenyl)naphthalene | caltech.edu |

| Sultam | Enhance biological activity | 1-Phenylnaphthalene derivative with a sultam ring | mdpi.com |

| Sulfonamide | Enhance biological activity | 1,6-Substituted naphthalenes as protease inhibitors | nih.gov |

This table is for illustrative purposes and may not be exhaustive.

Design and Synthesis of Chiral Derivatives and Exploration of Stereochemical Control

The introduction of chirality into the this compound scaffold opens up possibilities for developing enantioselective materials and therapeutic agents. Chirality can be introduced in several ways, including the presence of a stereogenic center or axial chirality.

Axial chirality arises from restricted rotation around a single bond, such as the bond connecting the phenyl and naphthalene rings. The steric hindrance caused by substituents at the ortho positions of both rings can lead to the existence of stable, non-interconverting atropisomers. The synthesis of such chiral biaryls is a significant challenge, requiring methods that can control the stereochemistry of the newly formed axis. rsc.org

One approach to synthesizing chiral derivatives is through asymmetric synthesis, where a chiral catalyst or auxiliary is used to favor the formation of one enantiomer over the other. For example, transition-metal-catalyzed cross-coupling reactions have been developed for the enantioselective synthesis of C-C bonds. acs.org

Alternatively, chiral starting materials can be used to construct the chiral this compound derivative. The stereochemical information from the starting material is transferred to the final product.

The separation of enantiomers from a racemic mixture using chiral chromatography is another common strategy to obtain pure chiral derivatives. This has been successfully applied to separate the enantiomers of related multisubstituted naphthalenes. acs.org

The control of stereochemistry is crucial, as different enantiomers can exhibit distinct biological activities. The development of methods for the stereoselective synthesis of chiral this compound derivatives is an active area of research. rsc.org

Functionalization of the Halogen for Further Synthetic Elaborations

The chlorine atom at the 6-position of the 1-phenylnaphthalene core is not merely a static substituent but a versatile functional handle for a wide array of synthetic transformations. This allows for the late-stage diversification of the scaffold, enabling the synthesis of a broad range of derivatives.

One of the most powerful methods for functionalizing the chloro group is through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds. Common examples include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or alkyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

The reactivity of the chloro group in these reactions is generally lower than that of bromo or iodo substituents, which can sometimes be advantageous for selective functionalization in molecules containing multiple different halogens. caltech.edu

Furthermore, the chloro group can be displaced by nucleophiles under certain conditions, although this often requires harsh reaction conditions or the presence of activating groups on the naphthalene ring.

The ability to functionalize the chlorine atom provides a powerful tool for medicinal chemists and materials scientists to systematically modify the this compound scaffold and explore the structure-activity or structure-property relationships of the resulting derivatives.

Theoretical and Computational Approaches to Structure Activity Relationships Sar in 6 Chloro 1 Phenylnaphthalene Analogues

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 6-Chloro-1-phenylnaphthalene analogues, a theoretical QSAR study would involve calculating a variety of molecular descriptors that quantify different aspects of the molecule's structure and properties.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties and structural features. These properties are numerically captured by molecular descriptors. A typical QSAR model is represented by the equation:

Biological Activity = f(Descriptor 1, Descriptor 2, ..., Descriptor n)

The process involves several key steps:

Data Set Selection: A group of this compound analogues with known biological activities would be selected as the training set.

Descriptor Calculation: For each analogue, a wide range of theoretical descriptors would be calculated. These descriptors fall into several categories.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF), are used to build a model that links the descriptors to the activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For polycyclic aromatic hydrocarbons (PAHs) and their derivatives, various types of descriptors have proven useful in QSAR studies. These include:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, connectivity indices).

Geometric Descriptors: These relate to the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic Descriptors: These quantify the electronic properties of the molecule (e.g., HOMO/LUMO energies, dipole moment).

Physicochemical Descriptors: These include properties like lipophilicity (log P) and molecular weight.

A hypothetical QSAR study on a series of this compound analogues might reveal that a combination of lipophilicity, specific electronic parameters, and shape indices is crucial for their activity. For instance, the presence of the chloro group and the phenyl ring would significantly influence these descriptors.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Analogues

| Descriptor Type | Example Descriptor | Relevance to this compound |

| Electronic | HOMO-LUMO Gap | Influences chemical reactivity and stability. |

| Dipole Moment | Affects polarity and interactions with polar biological targets. | |

| Atomic Charges | Indicates potential sites for electrostatic interactions. | |

| Steric/Geometric | Molecular Volume | Defines the space occupied by the molecule, crucial for fitting into a binding site. |

| Surface Area | Relates to the potential for intermolecular interactions. | |

| Dihedral Angle (Phenyl-Naphthyl) | Determines the overall 3D shape and conformational flexibility. | |

| Topological | Wiener Index | Encodes information about molecular branching and size. |

| Connectivity Indices | Describe the adjacency and branching of atoms. | |

| Lipophilicity | Log P | Measures the compound's partitioning between oil and water, affecting membrane permeability. |

This theoretical framework allows for the virtual screening of novel analogues, prioritizing the synthesis of compounds with the highest predicted activity.

Correlation of Electronic Structure with Hypothetical Reactivity and Interaction Trends

The electronic structure of this compound is fundamental to its hypothetical reactivity and how it might interact with biological macromolecules. Computational quantum mechanics methods, such as Density Functional Theory (DFT), can be used to calculate various electronic properties.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater tendency to be oxidized and act as a nucleophile.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater tendency to be reduced and act as an electrophile.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A small gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps to identify regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the MEP would likely show a negative potential around the chlorine atom due to its lone pairs and across the π-systems of the aromatic rings. This information is crucial for predicting non-covalent interactions like hydrogen bonding or π-π stacking with a biological target.

Table 2: Theoretical Electronic Properties and Hypothetical Reactivity Trends for this compound

| Electronic Property | Theoretical Value (Arbitrary Units) | Implication for Reactivity and Interaction |

| HOMO Energy | -6.5 eV | Moderate electron-donating capability, can participate in π-π stacking interactions. |

| LUMO Energy | -1.2 eV | Can act as an electron acceptor in charge-transfer complexes. |

| HOMO-LUMO Gap | 5.3 eV | Indicates moderate chemical stability. |

| Dipole Moment | ~1.5 D | The molecule possesses a permanent dipole, favoring interactions in polar environments. |

| MEP Negative Region | Around Cl atom, π-faces | Potential sites for hydrogen bonding or electrophilic attack. |

| MEP Positive Region | Around H atoms | Potential sites for nucleophilic attack. |

The correlation of these calculated electronic properties with biological activity can provide a rational basis for designing analogues with enhanced potency. For example, modifying substituents to alter the MEP could lead to stronger binding with a target protein.

Molecular Dynamics Simulations for Conformational Landscape Exploration (Theoretical)

This compound is not a rigid molecule. Rotation around the single bond connecting the phenyl and naphthalene (B1677914) rings allows it to adopt various conformations. Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape.

An MD simulation of this compound, either in a solvent or within a hypothetical binding site, would involve the following theoretical steps:

System Setup: A 3D model of the molecule is placed in a simulation box, often filled with water molecules to mimic physiological conditions.

Force Field Application: A force field (a set of parameters describing the potential energy of the system) is assigned to all atoms.